molecular formula C20H16N2O3S2 B2517420 5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 353253-37-9

5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2517420
CAS No.: 353253-37-9
M. Wt: 396.48
InChI Key: SWAQRPVESYNOQG-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and a phenyl group. It has garnered significant interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-(3,4-dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of 2-aminothiophene derivatives, which are then subjected to cyclization with appropriate aldehydes or ketones in the presence of catalysts such as acetic acid or sulfuric acid . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

5-(3,4-Dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-(3,4-Dimethoxyphenyl)-2-mercapto-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its potent biological activities and makes it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-24-15-9-8-12(10-16(15)25-2)14-11-27-18-17(14)19(23)22(20(26)21-18)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAQRPVESYNOQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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